molecular formula C6H3BrO B579791 2-Bromo-5-ethynylfuran CAS No. 15577-73-8

2-Bromo-5-ethynylfuran

Cat. No. B579791
CAS RN: 15577-73-8
M. Wt: 170.993
InChI Key: NLTYKJTUYVXYIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-Bromo-5-ethynylfuran, such as 2-bromo-5-methylfuran, has been achieved via lithiation, a process that involves the introduction of a lithium atom into a molecule . The choice of appropriate reaction parameters can enable selective halogen dance reactions, affording 2-substituted 3-bromo-5-methylfurans upon quenching with various electrophiles .

Scientific Research Applications

  • Electrical Conductivity of Polymers : Poly(2-ethynylfuran), a related compound, has been studied for its electrical conductivity when doped with electron acceptors like iodine, bromine, and ferric chloride. It showed significant conductivity, indicating potential use in electronic materials (Gal, Jung, & Choi, 1991).

  • Precursors for Conducting Polymers : Ethynylfurans, including 2-ethynylfuran, have been investigated for their electronic properties. The study found that certain ethynylfurans may be useful as precursors for conducting polymers due to their energetic stability and HOMO-LUMO gap (Singh & Mishra, 2009).

  • Bio-Derived Self-Clickable Building Block : 2-Azidomethyl-5-ethynylfuran, a compound derived from 2-Bromo-5-ethynylfuran, has been synthesized as a bio-derived, self-clickable monomer. It demonstrates potential in the preparation of bio-based chemicals and oligomeric materials (Karlinskii et al., 2019).

  • DNA Synthesis Detection : 5-Ethynyl-2'-deoxyuridine, another related compound, is used for detecting S-phase cell cycle progression. It is a nucleoside analog incorporated into DNA during synthesis, offering an alternative to traditional methods like BrdU labeling (Buck et al., 2008).

  • Antimicrobial and Pharmacological Activities : Studies on benzofuran analogues, including compounds derived from 5-bromosalicylaldehyde, have shown potential for antimicrobial and pharmacological activities, suggesting the possibility of 2-Bromo-5-ethynylfuran derivatives in these fields (Parameshwarappa et al., 2008).

  • Acid-Catalyzed Conversion for Chemical Synthesis : Research on the acid-catalyzed conversion of furans, like 2,5-dimethylfuran, suggests potential applications of 2-Bromo-5-ethynylfuran in chemical synthesis processes (Nikbin et al., 2013).

  • Anti-Herpes Activity : Derivatives of 2'-deoxyuridine, such as 5-ethynyl-dUrd, have shown significant activity against herpes simplex virus, suggesting the potential of 2-Bromo-5-ethynylfuran in antiviral drug development (De Clercq et al., 1979).

Future Directions

The future directions for the study of 2-Bromo-5-ethynylfuran could involve further exploration of its synthesis, structural analysis, and potential applications in various fields of research. This could include studying its reactivity with other compounds, investigating its physical and chemical properties in more detail, and exploring its potential uses in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

2-bromo-5-ethynylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrO/c1-2-5-3-4-6(7)8-5/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTYKJTUYVXYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60698487
Record name 2-Bromo-5-ethynylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-ethynylfuran

CAS RN

15577-73-8
Record name 2-Bromo-5-ethynylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
AA Golovanov, IS Odin, DM Gusev… - The Journal of …, 2021 - ACS Publications
… A 2.5 M solution of BuLi in hexane (28 mL, 0.07 mol) was added dropwise to a solution of 2-bromo-5-ethynylfuran (36) (14.43 g, 0.084 mol) in 60 mL of Et 2 O (abs.) at −30 C under …
Number of citations: 17 pubs.acs.org
VERESHCH. LI… - JOURNAL OF …, 1964 - … , 233 SPRING ST, NEW YORK, NY …
Number of citations: 0

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